(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol has been explored in various studies. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of a related compound, focusing on the metabolic product stereoselectivity and benzylic hydroxylation (Shetty & Nelson, 1988). Additionally, Ulaş (2021) investigated the synthesis of a new alkylaminophenol compound using the Petasis reaction and provided insights into the structural analysis using various spectroscopic methods (Ulaş, 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using various techniques. The study by Ulaş (2021) involved FTIR, 1H, 13C NMR, and UV-Vis spectrometry, complemented by computational spectral studies, to analyze the structural properties of an alkylaminophenol molecule (Ulaş, 2021).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds includes studies on phenoxy imino compounds. Wang et al. (2003) synthesized new phenoxy imino compounds and analyzed their molecular structures, revealing insights into the chemical reactivity and interactions of such compounds (Wang, Sun, Zhang, & He, 2003).
Physical Properties Analysis
The physical properties of compounds similar to (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol are also of interest. Raghu et al. (2008) characterized novel polyurethanes based on a related compound, providing data on UV-vis, fluorescence, FT-IR, 1H-NMR, 13C-NMR, differential scanning calorimetry, thermogravimetry, and X-ray diffraction, offering a comprehensive view of the physical properties (Raghu, Jeong, Kim, Lee, Cho, & Sirsalmath, 2008).
Chemical Properties Analysis
The chemical properties of structurally similar compounds have been explored through various studies. For instance, Xu et al. (2010) discussed the synthesis of 2-(phenylthio)phenols, providing insights into the chemical properties and reaction mechanisms of these compounds (Xu, Wan, Mao, & Pan, 2010).
Scientific Research Applications
Isoproterenol Analogues : Labows, Swern, and Baserga (1971) studied the role of hydroxyl groups on the phenyl ring of isoproterenol and its analogs, emphasizing their importance in stimulating DNA synthesis and cell division in mouse salivary glands. This research underlines the significance of specific functional groups in biochemical processes (Labows, Swern, & Baserga, 1971).
4-Aminophenol Derivatives : Rafique et al. (2022) synthesized 4-aminophenol derivatives, revealing their broad-spectrum antimicrobial and antidiabetic activities. DNA interaction studies suggest potential applications in anticancer therapies (Rafique et al., 2022).
Hydroxytyrosol : Tuck, Tan, and Hayball (2000) synthesized tritium-labeled hydroxytyrosol, a major phenolic antioxidant in olive oil. This compound contributes to olive oil's beneficial properties and aids in understanding its metabolic and elimination pathways (Tuck, Tan, & Hayball, 2000).
Nonylphenol Isomers : Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies, highlighting their role as endocrine disruptors (Boehme et al., 2010).
Fesoterodine Manufacture : Dirat et al. (2011) used the Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol for the manufacture of fesoterodine, a muscarinic antagonist used in treating overactive bladder (Dirat et al., 2011).
Antioxidant and Cancer Treatment : Mastelić et al. (2008) studied the antioxidant and biological activities of carvacrol derivatives, indicating their potential as adjuvants in experimental cancer treatments (Mastelić et al., 2008).
Environmental Impact of Plastic Components : Krüger, Long, and Bonefeld‐Jørgensen (2008) researched the impact of plastic components like bisphenol A (BPA) and 2-phenylphenol (2-PP) on the activation of aryl hydrocarbon and androgen receptors, contributing to understanding environmental pollutants (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
properties
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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